molecular formula C15H21BrN2O2 B248124 N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Katalognummer B248124
Molekulargewicht: 341.24 g/mol
InChI-Schlüssel: LDZNUSPFEHIING-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide, commonly known as BDMC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDMC belongs to the class of compounds called amides, and it has a molecular formula of C16H23BrN2O2. In

Wirkmechanismus

The mechanism of action of BDMC is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. BDMC has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell growth and survival. BDMC has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. In cancer cells, BDMC induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In animal models of inflammation, BDMC reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). In neurodegenerative disease models, BDMC protects against neurotoxicity induced by beta-amyloid plaques, reducing neuronal damage and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDMC in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. BDMC has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using BDMC in lab experiments is its limited solubility in water, which may affect its efficacy in certain applications.

Zukünftige Richtungen

There are several future directions for research on BDMC. One area of interest is the development of BDMC as a potential chemotherapeutic agent. Further studies are needed to determine the optimal dosing and administration of BDMC in cancer treatment. Another area of research is the potential use of BDMC in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additional studies are needed to determine the mechanisms underlying BDMC's neuroprotective effects and to optimize its therapeutic potential. Finally, further research is needed to investigate the potential use of BDMC in other disease models, such as autoimmune disorders and infectious diseases.

Synthesemethoden

The synthesis of BDMC involves the reaction of 4-bromoaniline with 2,6-dimethylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield BDMC. The overall yield of the synthesis is approximately 50%.

Wissenschaftliche Forschungsanwendungen

BDMC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMC has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. BDMC has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines in animal models. In neurodegenerative disease research, BDMC has been shown to protect against neurotoxicity induced by beta-amyloid plaques, which are associated with Alzheimer's disease.

Eigenschaften

Produktname

N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide

Molekularformel

C15H21BrN2O2

Molekulargewicht

341.24 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21BrN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI-Schlüssel

LDZNUSPFEHIING-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Kanonische SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.